molecular formula C14H20ClN3S B1396342 N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1333960-61-4

N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Cat. No.: B1396342
CAS No.: 1333960-61-4
M. Wt: 297.8 g/mol
InChI Key: BDKFGCVJACHNTO-UHFFFAOYSA-N
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Description

N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine ( 1333960-61-4) is a benzothiazole derivative research chemical with a molecular formula of C14H20ClN3S and a molecular weight of 297.85 g/mol . This compound features a 7-chloro-4-methylbenzothiazole core structure substituted with a diethylethylenediamine moiety, a structural motif of significant interest in medicinal chemistry and drug discovery research. The specific positioning of the chloro and methyl groups on the benzothiazole ring system, combined with the N,N-diethylaminoethyl side chain, makes this compound a valuable intermediate for the synthesis of more complex molecules targeting various biological pathways. Researchers utilize this compound primarily as a key building block in the development of potential therapeutic agents, particularly in the exploration of structure-activity relationships for compounds with demonstrated biological activity. The benzothiazole scaffold is known to exhibit diverse pharmacological properties, and derivatives like this are frequently investigated in oncology, neuroscience, and infectious disease research. The molecular structure is characterized by the SMILES notation: CCN(CC)CCNC1=NC2=C(C)C=CC(Cl)=C2S1 . This product is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety protocols and personal protective equipment in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-12-10(3)6-7-11(15)13(12)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFGCVJACHNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1105188-40-6
  • Molecular Formula : C12H16ClN3S
  • Molecular Weight : 269.79 g/mol
  • Purity : Typically 95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial , anticancer , and antioxidant properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that compounds related to benzothiazole structures exhibit considerable antimicrobial effects. For instance, derivatives of benzothiazole have been shown to possess activity against a range of bacterial strains. Studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound have been evaluated through various in vitro assays. Notably:

  • Cytotoxicity Assays : The compound has been tested against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicate that it has a notable inhibitory effect on these cell lines, with IC50 values suggesting potent activity .
Cell LineIC50 (µg/mL)Reference
HeLa15.10
A54912.99

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS radical scavenging assays. The compound demonstrated effective scavenging activity, indicating its potential as an antioxidant agent.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
N'-(7-chloro...)21.2623.81

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study conducted by Patel et al. demonstrated that derivatives of benzothiazole exhibited enhanced antibacterial properties when modified with electron-withdrawing groups such as chlorine . This highlights the importance of structural modifications in enhancing biological activity.
  • Anticancer Research : In a comparative study evaluating various benzothiazole derivatives, N'-(7-chloro...) was found to be one of the most effective compounds against cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation .
  • Antioxidant Studies : The antioxidant capacity was evaluated against standard antioxidants, showing that the compound's radical scavenging ability was comparable to well-known antioxidants, thus supporting its potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anti-Tubercular Activity
Recent studies have shown that benzothiazole derivatives, including N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, exhibit significant anti-tubercular properties. The compound has been evaluated for its inhibitory concentrations against Mycobacterium tuberculosis (Mtb), demonstrating promising results in vitro. For instance, derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against Mtb strains, with some compounds showing better activity than standard drugs like Rifampicin and Isoniazid .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes crucial for bacterial survival. Docking studies have indicated that this compound may interact with the DprE1 enzyme, which is essential for mycolic acid synthesis in the bacterial cell wall . The binding affinity observed in these studies suggests that this compound could serve as a potential lead for developing new anti-tubercular agents.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions:

  • Diazo-Coupling : This method allows the introduction of the benzothiazole moiety.
  • Knoevenagel Condensation : Utilized to form carbon-carbon bonds crucial for building the compound's framework.
  • One-Pot Multicomponent Reactions : Streamlining the synthesis process by combining multiple reactants in a single reaction vessel .

These synthetic pathways not only enhance yield but also improve the purity of the final product.

Biological Evaluation

The biological evaluation of this compound has revealed its potential across various applications:

Compound IC50 (μM) MIC (μM) Activity
N'-(7-chloro-4-methylbenzothiazol)7.7 ± 0.80.08Strong anti-tubercular
Other derivativesVariesVariesModerate to good activity

This table summarizes key findings from studies evaluating the compound's efficacy against Mtb .

Comparison with Similar Compounds

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

  • Structure : Replaces the 7-chloro-4-methyl group with a 4-methoxy substituent and uses a dimethylamine group instead of diethylamine.
  • Molecular Formula : C₁₂H₁₇N₃OS (MW: 251.35 g/mol) .
  • Dimethylamine vs. diethylamine: Reduced steric hindrance may influence binding affinity in biological systems.

N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

  • Structure : Chlorine substituent at position 5 instead of 7 on the benzothiazole ring.
  • Key Differences :
    • Positional isomerism of chlorine affects electronic distribution and steric interactions. For example, a 5-chloro substituent may hinder access to certain binding pockets in enzymes compared to 7-chloro .
  • Commercial Status : Pricing and availability require direct inquiry, indicating niche research applications .

Quinoline-Based Diamines

N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine (CQ22)

  • Structure: Replaces benzothiazole with a 7-chloroquinoline moiety.
  • Molecular Formula : C₁₅H₁₉ClN₃ (MW: 276.79 g/mol).
  • Key Differences: Quinoline’s larger aromatic system and nitrogen positioning may enhance π-π stacking and hydrogen-bonding interactions in biological targets.
  • Applications : Studied in coordination chemistry for metal complexes (e.g., V(II) and Ni(II)), indicating chelation capabilities .

Diamine Derivatives with Varied Heterocycles

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-1,2-ethanediamine

  • Structure : Features a nitro-substituted benzoxadiazole core.
  • Molecular Formula : C₈H₉N₅O₃ (MW: 223.19 g/mol).
  • Key Differences: Benzoxadiazole’s electron-deficient nature contrasts with benzothiazole’s electron-rich system, impacting redox properties and reactivity.

Comparative Data Table

Compound Name Core Heterocycle Substituents Diamine Chain Molecular Formula Molecular Weight (g/mol) Bioactivity/Notes
N'-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine Benzothiazole 7-Cl, 4-CH₃ N,N-diethyl C₁₄H₁₉ClN₃S 296.84 Research-grade availability
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Benzothiazole 4-OCH₃ N,N-dimethyl C₁₂H₁₇N₃OS 251.35 Discontinued
N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine (CQ22) Quinoline 7-Cl N,N-diethyl C₁₅H₁₉ClN₃ 276.79 Bioactivity score: 0.907
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-1,2-ethanediamine Benzoxadiazole 7-NO₂ Unsubstituted C₈H₉N₅O₃ 223.19 Fluorescence probe potential

Key Research Findings

  • Substituent Effects : Chlorine and methyl groups on benzothiazole enhance lipophilicity and metabolic stability compared to methoxy or nitro groups, which may improve blood-brain barrier penetration .
  • Heterocycle Impact: Benzothiazole derivatives exhibit stronger thiol-binding capacity (via sulfur) compared to quinoline or benzoxadiazole, relevant for enzyme inhibition studies .

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina) against targets like PFOR enzyme (amide anion interactions; ) or c-MYC G-quadruplex DNA ().
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • ADMET prediction (SwissADME) to assess bioavailability and toxicity.
  • Validate with in vitro assays (e.g., enzyme inhibition or cytotoxicity screening) .

How do reaction conditions influence the yield of the target compound?

Basic Research Question
Key factors include:

  • Solvent polarity : Toluene enhances cyclization (), while ethanol aids amine coupling.
  • Temperature : Reflux (80–100°C) optimizes kinetics; lower temps reduce side reactions.
  • Catalyst loading : 5 mol% Pd/C for hydrogenation minimizes dehalogenation ().
  • Purification : Recrystallization from MeOH/CH₂Cl₂ (1:3) improves purity (>95%; ).

What spectroscopic techniques confirm the formation of the benzothiazole core?

Basic Research Question

  • IR spectroscopy : C=N stretch at ~1621 cm⁻¹ and C-S vibration at ~693 cm⁻¹ ().
  • UV-Vis : π→π* transitions in benzothiazole (λmax ~270–300 nm).
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 342 (calculated for C₁₄H₂₀ClN₃S).
  • ¹H NMR : Aromatic protons (δ 6.46–7.71 ppm) and diethylamine signals (δ 1.05–0.96 ppm; ).

How can researchers resolve discrepancies in melting point data across studies?

Advanced Research Question
Variations in melting points (e.g., 279–281°C vs. 275°C) arise from:

  • Polymorphism : SCXRD identifies crystalline forms ().
  • Impurity content : DSC analysis (heating rate: 10°C/min) detects eutectic mixtures.
  • Calibration : Use USP-grade standards (e.g., caffeine or benzoic acid) for apparatus validation .

What salt forms or derivatives enhance the compound's solubility for biological assays?

Advanced Research Question

  • Hydrochloride salts : Improve aqueous solubility (e.g., trihydrochloride derivatives; ).
  • PEGylation : Attach polyethylene glycol to the diethylamine group.
  • Prodrug design : Esterify the amine (e.g., acetyl or Boc protection; ).
  • Solubility is quantified via shake-flask method (UV detection at λmax) .

How do steric effects of the diethylamino group influence reactivity?

Advanced Research Question

  • Steric hindrance : Reduces nucleophilicity in coupling reactions (e.g., lower yields with bulky substrates).
  • Conformational analysis : DFT (B3LYP/6-31G*) shows gauche vs. antiperiplanar amine geometries.
  • Catalyst design : Bulky ligands (e.g., BrettPhos) mitigate steric effects in Pd-mediated reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

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